molecular formula C20H16ClFN4O2S B2388310 N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251547-54-2

N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2388310
CAS RN: 1251547-54-2
M. Wt: 430.88
InChI Key: XVUQZMAWPQHVTR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C20H16ClFN4O2S and its molecular weight is 430.88. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity and Environmental Impact

Compounds related to N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been studied for their herbicidal activity. For instance, derivatives of the [1,2,4]triazolo[1,5-a]pyridine sulfonamide group have shown excellent herbicidal activity against a broad spectrum of vegetation at low application rates, suggesting their potential for agricultural use while minimizing environmental impact. The synthesis of these compounds involves the condensation of a chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, indicating a versatile approach to creating effective herbicides (Moran, 2003).

Antifungal and Insecticidal Properties

Further research into [1,2,4]triazolo[4,3-a]pyridine moieties has revealed some compounds with significant antifungal and insecticidal activities. Novel sulfone derivatives containing this structure displayed good activity against fungal pathogens like Rhizotonia erealis and Helminthosporium maydis, as well as insecticidal efficacy against pests such as Plutella xylostella and Helicoverpa armigera. This highlights the dual-use potential of these compounds in protecting crops from both fungal diseases and insect infestations, contributing to increased agricultural productivity (Xu et al., 2017).

Antimalarial Potential

The search for new antimalarial agents has led to the development of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as potential drug candidates. A library of compounds was designed and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Some derivatives demonstrated good antimalarial activity in vitro, suggesting that the [1,2,4]triazolo[4,3-a]pyridine scaffold could serve as a basis for the development of new antimalarial therapies (Karpina et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-19(3-2-12-25(14)20)29(27,28)26(18-10-6-16(21)7-11-18)13-15-4-8-17(22)9-5-15/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUQZMAWPQHVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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